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Compound of Interest

Compound Name: 1,1-Diethoxycyclohexane

Cat. No.: B155974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of 1,1-diethoxycyclohexane (CAS No. 1670-47-9). While a definitive, publicly
available dataset of its NMR, IR, and MS spectra is not readily accessible, this document
outlines the anticipated spectral features based on the compound's structure and general
principles of spectroscopic analysis for cyclic acetals. Detailed experimental protocols for
acquiring this data are also provided, along with visualizations to aid in understanding the
molecular structure and potential fragmentation pathways.

Chemical Structure and Properties

1,1-Diethoxycyclohexane is a cyclic ketal with the molecular formula C10H2002 and a
molecular weight of 172.26 g/mol .[1][2] It is formed from the reaction of cyclohexanone with
ethanol in the presence of an acid catalyst. The structure features a cyclohexane ring with two
ethoxy groups attached to the same carbon atom.

Physical Properties:
o Appearance: Colorless liquid[2]
e Boiling Point: 76-78 °C at 20 mmHg[1]

o Density: Approximately 0.918 g/mL[1]
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Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 1,1-diethoxycyclohexane
based on the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted *H NMR Spectral Data (Solvent:

CDCIz)
Chemical Shift (5, o . .
Multiplicity Integration Assignment
ppm)
~3.4-3.6 Quartet 4H -O-CH2-CHs
) Cyclohexane ring
~1.4-1.7 Multiplet 10H
protons
~11-1.2 Triplet 6H -O-CHz2-CHs

Note: The chemical shifts are estimates. The actual spectrum may show more complex splitting
patterns for the cyclohexane protons.

Table 2: Predicted **C NMR Spectral Data (Solvent:

CDCI3)
Chemical Shift (0, ppm) Assignment
~95 - 105 C(OCH2CHs)2
~55 - 65 -O-CH2-CHs
~30-40 Cyclohexane C2/C6
~25-30 Cyclohexane C4
~20-25 Cyclohexane C3/C5
~15-20 -O-CH2-CHs

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

2980 - 2850 Strong C-H (alkane) stretching
1150 - 1050 Strong C-O (acetal) stretching
1470 - 1440 Medium C-H bending

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Proposed Fragment
172 [M]* (Molecular lon)
127 [M - OCH2CHs]*
99 [M - OCH2CHs - C2Ha]*
73 [CH(OCH2CHs)]*
45 [OCH2CHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample
like 1,1-diethoxycyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical environment of the
hydrogen and carbon atoms.

Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of 1,1-diethoxycyclohexane in
about 0.7 mL of a deuterated solvent (e.g., CDCIz). Add a small amount of an internal
standard, such as tetramethylsilane (TMS), if required.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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» 'H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Switch the probe to the carbon frequency.

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150
ppm).

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shifts relative to the internal
standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Methodology:

o Sample Preparation: As 1,1-diethoxycyclohexane is a liquid, a thin film can be prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Place the sample in the spectrometer's sample compartment.

[¢]

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

[e]

Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a gas chromatograph (GC-MS) for a volatile liquid like 1,1-
diethoxycyclohexane.

¢ lonization: Use Electron lonization (El) as the ionization method. In El, high-energy electrons
bombard the sample molecules, causing them to ionize and fragment.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak will correspond to the molecular weight of the compound. Other
peaks will represent the masses of the fragment ions.

Visualizations
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The following diagrams illustrate the structure and a plausible fragmentation pathway for 1,1-
diethoxycyclohexane.

Caption: Molecular structure of 1,1-diethoxycyclohexane.

Plausible Mass Spectrometry Fragmentation of 1,1-Diethoxycyclohexane

[C10H2002]*
miz = 172

[C3H702]*
miz =73

- *OCH2CH3

[C8H150]*
miz = 127

[C6H90]*
m/z = 99

Click to download full resolution via product page

Caption: A simplified fragmentation pathway for 1,1-diethoxycyclohexane in mass
spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b155974#spectroscopic-data-nmr-ir-ms-for-1-1-
diethoxycyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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